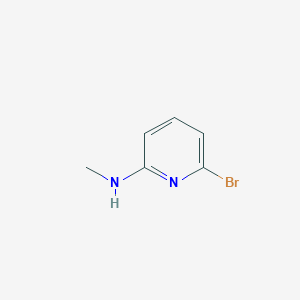

6-bromo-N-methylpyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEPZCPAEZKSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541646 | |

| Record name | 6-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89026-79-9 | |

| Record name | 6-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo N Methylpyridin 2 Amine and Derivatives

Established Synthetic Routes to 6-bromo-N-methylpyridin-2-amine

The creation of this compound can be approached through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Bromination Strategies for N-methylpyridin-2-amine Precursors

A common and direct approach to synthesizing this compound involves the electrophilic bromination of an N-methylpyridin-2-amine precursor. This method relies on the introduction of a bromine atom onto the pyridine (B92270) ring.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. organic-chemistry.orgwikipedia.org It serves as a source of electrophilic bromine and is favored for its relative safety and ease of handling compared to molecular bromine. The reaction of N-methylpyridin-2-amine with NBS typically proceeds via an electrophilic aromatic substitution mechanism.

Research has shown that the reaction conditions, such as the solvent and the presence of radical initiators, can significantly influence the outcome of NBS brominations. researchgate.net For the bromination of activated aromatic compounds, including pyridine derivatives, the reaction is often carried out in a suitable solvent. wikipedia.orgmdma.ch The regioselectivity of the bromination is directed by the activating effect of the amino group.

The choice of solvent is crucial in NBS-mediated brominations as it can affect the reaction rate and selectivity. mdma.ch Acetonitrile has been found to be an effective solvent for the nuclear bromination of activated aromatic compounds using NBS, often leading to clean and high-yielding reactions. mdma.ch Other solvents such as carbon tetrachloride have also been employed, particularly for benzylic brominations, but for the bromination of aromatic rings, polar aprotic solvents are often preferred. researchgate.netmdma.ch

Optimization of the solvent system is a key consideration to maximize the yield of the desired 6-bromo isomer and minimize the formation of byproducts. The reaction temperature is another critical parameter that needs to be controlled to ensure the desired outcome.

Table 1: Bromination of N-methylpyridin-2-amine with NBS

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Acetonitrile | Room Temperature | High |

| 2 | Carbon Tetrachloride | Reflux | Moderate |

| 3 | Dichloromethane | 0 to RT | Moderate to High |

Suzuki Cross-Coupling Reactions in this compound Synthesis

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be employed in the synthesis of derivatives of this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org

Palladium catalysts are central to the success of Suzuki cross-coupling reactions. libretexts.org A variety of palladium sources, such as palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), are commonly used. nih.govmdpi.com The choice of the palladium catalyst and the accompanying ligand can significantly influence the reaction's efficiency and the range of compatible functional groups. nih.govnih.gov

For the synthesis of derivatives, this compound can serve as the organohalide partner, which is then coupled with a suitable boronic acid or boronic ester. mdpi.comresearchgate.net This approach allows for the introduction of a wide range of substituents at the 6-position of the pyridine ring.

The base and solvent system are critical components of a Suzuki cross-coupling reaction. researchgate.netyonedalabs.com The base is required to activate the organoboron species and facilitate the transmetalation step in the catalytic cycle. libretexts.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. yonedalabs.comresearchgate.net

The solvent must be capable of dissolving the reactants and the catalyst system. yonedalabs.com A mixture of an organic solvent, such as dioxane, toluene, or dimethylformamide (DMF), and an aqueous solution of the base is frequently employed. yonedalabs.com The optimization of the base and solvent combination is crucial for achieving high yields and reaction rates. researchgate.netmdpi.com

Table 2: Suzuki Cross-Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good |

| 2 | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | High |

| 3 | PdCl₂(dppf) | K₃PO₄ | DMF/H₂O | 90 | Good to High |

Alternative Halogenation and Amination Protocols for Related Pyridine Structures

The synthesis of substituted pyridines often requires regioselective introduction of halogen and amino groups. Traditional electrophilic aromatic substitution on pyridine is challenging due to the ring's electron-deficient nature and often requires harsh conditions, leading to mixtures of isomers. chemrxiv.org Consequently, alternative strategies have been developed to achieve high selectivity.

One approach involves converting the pyridine into a more reactive intermediate. For instance, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the regioselective halogenation of pyridines under mild conditions. chemrxiv.org This method transforms the electron-deficient heterocycle into a series of polarized alkenes that readily react with N-halosuccinimides. chemrxiv.org

Another strategy focuses on activating specific C-H bonds for functionalization. Heterocyclic phosphines can be installed at the 4-position of pyridines to form phosphonium (B103445) salts. These salts can then be displaced by halide nucleophiles, providing a two-step method for halogenating a broad range of unactivated pyridines. nih.govmountainscholar.org This phosphorus-mediated strategy is also applicable for amination, where the phosphonium salt is reacted with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to various nitrogen-containing groups. nih.gov This approach is noted for its precise regioselectivity, typically favoring the 4-position, or the 2-position if the 4-position is blocked. nih.gov

For amination, base-promoted protocols offer an environmentally benign alternative to metal-catalyzed reactions. A method utilizing sodium tert-butoxide in water has been shown to be effective for the site-selective amination of various polyhalogenated pyridines, including chloro-, bromo-, and fluoro-substituted derivatives. acs.org This process provides a practical route to halogenated 2-aminopyridine (B139424) derivatives, avoiding the use of expensive palladium catalysts or excess amino sources. acs.org

| Method | Position Selectivity | Key Reagents/Intermediates | Advantages |

| Zincke Imine Halogenation | 3-position | Zincke imines, N-halosuccinimides | Mild conditions, high regioselectivity chemrxiv.org |

| Phosphonium Salt Halogenation | 4-position | Heterocyclic phosphines, Halide nucleophiles | Effective for unactivated pyridines, late-stage functionalization nih.gov |

| Phosphonium Salt Amination | 4-position (or 2- if 4- is blocked) | Phosphonium salts, Sodium azide | Precise regioselectivity, versatile iminophosphorane products nih.gov |

| Base-Promoted Amination | 2-position (on polyhalopyridines) | Sodium tert-butoxide, Water | Environmentally friendly, avoids precious metals acs.org |

Advanced Synthetic Approaches to this compound and Analogs

Chemo- and Regioselective Synthesis of Substituted Pyridine Systems

Achieving chemo- and regioselectivity is paramount in the synthesis of polysubstituted pyridines. One strategy involves the use of transient 3,4-pyridyne intermediates, where proximal halide or sulfamate (B1201201) substituents can influence the aryne distortion, thereby controlling the regioselectivity of nucleophilic additions and cycloadditions. nih.gov This allows for controlled access to unique di- and tri-substituted pyridine derivatives. nih.gov

Another powerful approach is the sequential cross-coupling of polyhalogenated pyridines. The distinct reactivity profiles of different leaving groups can be exploited to introduce substituents in a stepwise manner. For example, the reactivity order of -Br > -OSO2F > -Cl under specific palladium-catalyzed Suzuki coupling conditions allows for the selective, stepwise arylation of a pyridine core bearing these different functional groups. nih.gov This modular strategy enables the controlled assembly of polysubstituted pyridines. nih.gov Similarly, generating (hetero)aryl Grignard reagents and reacting them with iodine or bromine transfer reagents like pentafluoroiodobenzene allows for highly regioselective halogenation, creating intermediates for subsequent chemoselective coupling reactions. acs.org

Multicomponent reactions also provide an efficient pathway. A general strategy for producing polysubstituted pyridines with high chemo- and regioselectivity involves the in-situ formation of 1-alkynyl imines from isocyanides, arynes, and terminal alkynes. acs.org These intermediates then undergo a sequence of isomerization, aza-Diels–Alder reaction, and aromatization to yield the final heterocyclic products in an atom-economic fashion. acs.org

Catalyst Systems for Enhanced Reaction Efficiency (e.g., Nickel Catalysis)

Nickel catalysis has emerged as a robust tool for pyridine synthesis and functionalization. Nickel(0) complexes, often combined with N-heterocyclic carbene (NHC) ligands, can effectively catalyze the [2+2+2] cycloaddition of diynes and nitriles to afford pyridines in excellent yields, often at ambient temperatures. acs.orgthieme-connect.com This method is tolerant of various functional groups and can exhibit high regioselectivity when asymmetrical diynes are used. acs.org

Nickel catalysts are also pivotal in cross-coupling reactions. An enantioselective Ni-catalyzed cross-coupling of arylzinc reagents with pyridinium (B92312) ions, formed in situ from pyridine, provides access to valuable chiral 1,2-dihydropyridine products. rsc.orgucla.edu Furthermore, bifunctional nickel catalysts incorporating a directing group can override the intrinsic electronic bias of the pyridine ring, enabling site-selective C-H activation at the typically less reactive C3 position for reactions like alkenylation. nih.gov

Recent advancements include nickel-catalyzed electrochemical cross-electrophile coupling, which can be used for C(sp²)–C(sp³) bond formation. The inclusion of an amine as a secondary ligand can slow the oxidative addition of the nickel catalyst to an aryl bromide, enhancing selectivity and stabilizing the Ni(II)-aryl intermediate to prevent side reactions. nih.gov

Multi-Step Conversions from Dibromopyridine Precursors

A direct and common route to this compound involves the nucleophilic aromatic substitution of a dibromopyridine precursor, most notably 2,6-dibromopyridine (B144722). The synthesis can be achieved by reacting 2,6-dibromopyridine with methylamine (B109427). georgiasouthern.edu Due to the reactivity of the starting materials, these reactions are often conducted under elevated temperature and pressure, for instance, in a sealed pressure tube. georgiasouthern.edu This method allows for the selective monosubstitution of one bromine atom, yielding the desired 2-amino-6-bromopyridine (B113427) derivative. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the final product is typically purified by methods like sublimation before characterization by NMR spectroscopy. georgiasouthern.edu In one reported synthesis, this pressure tube method yielded 2-Bromo-6-methylaminopyridine with a 54.1% yield. georgiasouthern.edu

A similar procedure using ethylamine (B1201723) instead of methylamine produced 2-Bromo-6-ethylaminopyridine in 52.4% yield, demonstrating the method's applicability to different primary amines. georgiasouthern.edu

| Precursor | Reagent | Product | Yield | Reference |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine | 2-Bromo-6-ethylaminopyridine | 52.4% | georgiasouthern.edu |

Industrial Scalability and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. For reactions like the nickel-catalyzed cross-electrophile coupling, flow synthesis presents a highly practical platform for large-scale production. nih.gov Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. Both recirculation and single-pass flow modes have been successfully demonstrated for gram-scale synthesis of coupled products, achieving production rates of over 100 mg/h with high conversion rates. nih.gov Notably, these flow syntheses can often be conducted with simple degassing, avoiding the need for strict glovebox or Schlenk-line techniques, which simplifies industrial adoption. nih.gov The ability to achieve multi-gram and even kilogram-scale production via flow processes highlights the industrial viability of modern catalytic methods.

Preparation of Complex Ligands and Scaffolds Incorporating this compound Moieties

The this compound moiety is a valuable building block for constructing more complex molecules, particularly polydentate ligands for coordination chemistry. The aminopyridinato framework, with its combination of a pyridine ring nitrogen and an exocyclic amido nitrogen, is effective at coordinating to metal centers. vot.pl

A synthetic strategy to create complex scaffolds involves using 2-bromo-6-alkylaminopyridines as arms to be attached to a central core. For example, attempts have been made to synthesize a TREN-based (TREN = tris(2-aminoethyl)amine) scaffolded ligand by reacting 2-bromo-6-methylaminopyridine with a TREN molecule. georgiasouthern.edu The goal of such a synthesis is to create a ligand that can encapsulate and stabilize polymetallic chains, known as extended metal atom chains (EMACs). georgiasouthern.edu The reaction typically involves heating the aminopyridine derivative with the TREN core in the presence of a base like potassium carbonate in a high-boiling solvent such as DMSO. georgiasouthern.edu The bromine atom serves as a leaving group in a nucleophilic substitution reaction with the amine groups of the TREN scaffold. While such multi-step additions to a central scaffold can be challenging, they open the door to highly structured, multimetallic complexes with unique properties. georgiasouthern.edu

Chemical Reactivity and Transformation Pathways of 6 Bromo N Methylpyridin 2 Amine

Nucleophilic and Electrophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene. uoanbar.edu.iq The presence of both a halogen and an amino group further modulates this reactivity.

The bromine atom at the C6 position of 6-bromo-N-methylpyridin-2-amine is a good leaving group and is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electronegativity of the ring nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, particularly when the attack occurs at the ortho (C2) or para (C4) positions relative to the nitrogen. In this molecule, the bromine is at the C6 position (ortho), facilitating its substitution.

Various nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion. The reaction conditions typically involve heating the substrate with the nucleophile, sometimes in the presence of a base. For instance, reactions with secondary amines like morpholine (B109124) or piperidine (B6355638) would be expected to yield the corresponding 6-(N-substituted)-N-methylpyridin-2-amine derivatives. The lone pair on the nitrogen of the amino group can participate in further reactions, potentially leading to a sequence of substitutions. chemguide.co.uk

The N-methylamino group at the C2 position is an activating group that increases the electron density of the pyridine ring, albeit its effect is counteracted by the electron-withdrawing nature of the ring nitrogen. This group can influence substitution reactions in several ways.

In the context of electrophilic substitution, the pyridine ring is highly deactivated. uoanbar.edu.iq Reactions such as nitration or halogenation require harsh conditions and generally occur at the C3 and C5 positions, which have the highest electron density in a deactivated pyridine ring. The N-methylamino group would direct incoming electrophiles, but the strong acidic conditions often required for these reactions would protonate the ring nitrogen, forming a pyridinium (B92312) ion. This further deactivates the ring, making electrophilic substitution extremely difficult. uoanbar.edu.iq

The amino group itself can act as a nucleophile. For example, it can undergo acylation or alkylation. However, in reactions intended to displace the bromine atom, the exocyclic amino group can sometimes compete with the external nucleophile, leading to potential side products through intermolecular reactions or rearrangements.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. snnu.edu.cnnih.gov The C-Br bond at the 6-position is readily activated by palladium catalysts.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govlibretexts.org this compound can be coupled with a wide range of arylboronic acids and esters to synthesize 6-aryl-N-methylpyridin-2-amines. These reactions are valued for their tolerance of various functional groups and generally mild reaction conditions. nih.govresearchgate.net

Typical conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a solvent system like dioxane/water or DME. nih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The presence of the amino group can sometimes influence the catalytic activity, but successful couplings with aminopyridines are well-documented. rsc.orgresearchgate.net

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 6-phenyl-N-methylpyridin-2-amine | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 6-(4-methoxyphenyl)-N-methylpyridin-2-amine | Moderate-Good |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 6-(thiophen-2-yl)-N-methylpyridin-2-amine | Good |

| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 6-(pyridin-3-yl)-N-methylpyridin-2-amine | Moderate |

Table 1: Representative examples of Suzuki-Miyaura coupling reactions with substrates similar to this compound. Yields are generalized from literature on related compounds. nih.govrsc.orgresearchgate.net

The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both typically catalyzed by palladium. innospk.comnih.gov These reactions provide powerful routes to introduce unsaturated carbon chains at the 6-position of the pyridine ring.

The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to be highly efficient. scirp.org A typical protocol uses a palladium catalyst, often in conjunction with a copper(I) co-catalyst (e.g., CuI), a phosphine ligand, and an amine base such as triethylamine (B128534) (Et₃N), which also serves as a solvent. scirp.orgsoton.ac.uk This methodology allows for the synthesis of 6-alkynyl-N-methylpyridin-2-amines, which are valuable intermediates for constructing more complex heterocyclic frameworks. scirp.org

| Coupling Reaction | Reagent | Catalyst System | Base | Product | Yield (%) |

| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 6-(phenylethynyl)-N-methylpyridin-2-amine | 72-96 |

| Sonogashira | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 6-(hept-1-yn-1-yl)-N-methylpyridin-2-amine | High |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 6-((E)-styryl)-N-methylpyridin-2-amine | Moderate |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | DIPEA | (E)-butyl 3-(2-(methylamino)pyridin-6-yl)acrylate | Moderate |

Table 2: Illustrative Heck and Sonogashira coupling reactions based on established protocols for similar bromopyridine substrates. nih.govscirp.orgresearchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is less explored than its cross-coupling reactions. However, reactivity can be inferred from the general behavior of its constituent functional groups.

The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation (e.g., H₂ over a Nickel or Platinum catalyst) or with dissolving metal reductions (e.g., sodium in ethanol). uoanbar.edu.iq This transformation would convert this compound into the corresponding 6-bromo-N-methylpiperidin-2-amine, a saturated heterocyclic system. Such a reaction would significantly alter the compound's chemical and physical properties.

Oxidation of the pyridine ring is generally difficult due to its electron-deficient character. The N-methylamino group is more susceptible to oxidation, which could potentially lead to the formation of nitroso or nitro compounds under specific oxidative conditions. The ring nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA), which would alter the electronic properties of the pyridine ring and its reactivity in subsequent reactions.

Derivatization Strategies for Enhancing Molecular Complexity

The molecular architecture of this compound serves as a valuable scaffold in organic synthesis, primarily due to the reactivity of the bromine atom at the 6-position. This halogen provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These derivatization strategies are fundamental in transforming the relatively simple starting material into more complex, highly functionalized molecules with applications in pharmaceutical and materials science. Key transformation pathways include the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, each offering a distinct method for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for the functionalization of aryl halides, and this compound is an excellent substrate for such transformations. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling cycles.

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for forming C-C bonds between aryl halides and organoboron compounds, such as boronic acids or esters. wikipedia.orglibretexts.org For pyridine derivatives, this strategy allows for the synthesis of biaryl compounds. In a study involving the analogous compound 5-bromo-2-methylpyridin-3-amine, Suzuki coupling with various arylboronic acids was successfully carried out using a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. nih.govmdpi.com This methodology, when applied to this compound, would replace the bromine atom with a variety of aryl or heteroaryl groups, significantly increasing the molecular complexity.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides. scirp.org Research on the derivatization of 2-amino-3-bromopyridines has established optimized conditions for this transformation, which are directly applicable to this compound. scirp.orgsemanticscholar.org A typical catalyst system involves palladium(II) trifluoroacetate, triphenylphosphine (B44618) (PPh₃), and copper(I) iodide as an additive, with an amine base such as triethylamine (Et₃N) in a solvent like dimethylformamide (DMF). scirp.orgsemanticscholar.org These reactions proceed efficiently at elevated temperatures, affording 2-amino-3-alkynylpyridines in moderate to excellent yields, demonstrating a robust method for creating C(sp²)-C(sp) bonds. scirp.org

Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds, coupling aryl halides with a diverse range of primary and secondary amines. wikipedia.orglibretexts.org The development of specialized palladium catalysts and bulky, electron-rich phosphine ligands has made this transformation highly general and functional-group tolerant. wikipedia.org A practical application of this method has been demonstrated with the isomer 2-bromo-6-methylpyridine. chemspider.com In this case, amination with a primary diamine was achieved using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and the bidentate phosphine ligand (±)-BINAP, with sodium tert-butoxide as the base, yielding the coupled product in good yield. chemspider.com This strategy allows for the introduction of new amino substituents at the 6-position of the pyridine ring, leading to the synthesis of complex polyamines and other nitrogen-containing heterocycles.

The table below summarizes representative conditions for these key derivatization reactions, based on studies of closely related bromopyridine substrates.

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst System | Conditions | Product Type | Reported Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-bromo-2-methylpyridin-3-amine nih.govmdpi.com | Arylboronic Acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O, 85–95 °C | 5-Aryl-2-methylpyridin-3-amines | Moderate to Good |

| Sonogashira Coupling | 2-amino-3-bromopyridines scirp.orgsemanticscholar.org | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100 °C, 3 h | 2-Amino-3-alkynylpyridines | 72%–96% |

| Buchwald-Hartwig Amination | 2-bromo-6-methylpyridine chemspider.com | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃, (±)-BINAP, NaOtBu | Toluene, 80 °C, 4 h | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo N Methylpyridin 2 Amine

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups and understanding the bonding within a molecule. For 6-bromo-N-methylpyridin-2-amine, both FT-IR and Raman spectroscopy offer complementary information about its vibrational modes.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. As a secondary amine, a key feature is the N-H stretching vibration, which is expected to appear as a single, weak-to-moderate band in the region of 3350-3310 cm⁻¹ nih.gov. The C-N stretching vibration for aromatic amines typically appears as a strong band between 1335-1250 cm⁻¹ nih.gov.

The pyridine (B92270) ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration is typically observed at lower wavenumbers, generally in the 600-500 cm⁻¹ region. The methyl group attached to the nitrogen atom will exhibit characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3350-3310 | Medium-Weak | N-H Stretch (Secondary Amine) |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Methyl C-H Stretch |

| ~1600-1400 | Strong-Medium | Pyridine Ring C=C and C=N Stretches |

| ~1450 | Medium | Methyl C-H Bend |

| ~1335-1250 | Strong | Aromatic C-N Stretch |

Note: The data in this table is predictive, based on characteristic vibrational frequencies of functional groups, as specific experimental data for this compound was not available in the searched literature.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show prominent bands for the pyridine ring vibrations. The symmetric ring breathing mode, which is often a strong band in the Raman spectrum of pyridine derivatives, is anticipated around 1000 cm⁻¹.

The C-Br bond, being a relatively heavy atom bond, should also produce a noticeable Raman signal at lower frequencies. As with FT-IR, C-H and N-H stretching and bending modes will be present, although their intensities may differ. For instance, the symmetric C=C stretching of the pyridine ring is typically strong in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600-1550 | Strong | Pyridine Ring C=C Stretch |

| ~1000 | Strong | Symmetric Pyridine Ring Breathing |

Note: The data in this table is predictive, based on characteristic Raman shifts of similar molecular structures, as specific experimental data for this compound was not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the chemical environments of its nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the N-methyl group, and the N-H group. The pyridine ring protons will appear in the aromatic region, typically between 6.0 and 8.5 ppm. Due to the substitution pattern, three signals are expected for the ring protons, likely appearing as a triplet and two doublets. Research on the synthesis of this compound, also known as 2-Bromo-6-methylaminopyridine, described a triplet peak around 7.24 ppm corresponding to the para-proton on the pyridine ring georgiasouthern.edu.

The N-methyl protons are expected to produce a singlet, with a chemical shift influenced by the adjacent nitrogen atom, likely appearing around 2.90 ppm georgiasouthern.edu. The N-H proton signal is often broad and its chemical shift is variable, depending on factors like solvent and concentration, but has been described in the range of 4.0 to 6.0 ppm georgiasouthern.edu.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.24 | Triplet | Pyridine Ring H (para to N) |

| ~6.0-7.0 | Doublet | Pyridine Ring H |

| ~6.0-7.0 | Doublet | Pyridine Ring H |

| ~4.0-6.0 | Broad Singlet | N-H |

Note: The data is based on reported values from the synthesis and characterization of the compound georgiasouthern.edu.

The ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methyl group. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the bromine and N-methylamino substituents.

The carbon atom bonded to the bromine (C6) is expected to be shifted to a lower field. The carbon atom attached to the amino group (C2) will also be significantly affected. The remaining three carbons of the pyridine ring will appear at chemical shifts typical for aromatic carbons. The methyl carbon will appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158-162 | C2 (C-N) |

| ~140-145 | C6 (C-Br) |

| ~138-142 | Pyridine Ring C |

| ~110-120 | Pyridine Ring C |

| ~105-115 | Pyridine Ring C |

Note: The data in this table is predictive, based on the synthesis and characterization of the compound and general ¹³C NMR chemical shift trends for substituted pyridines georgiasouthern.edu, as a full experimental dataset was not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions due to π → π* transitions of the pyridine ring. The presence of the amino and bromo substituents can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine. The N-methyl group is not a chromophore itself but can have a minor electronic influence. Typically, substituted pyridines show a strong absorption band around 200-230 nm and a weaker, more structured band around 250-290 nm.

Table 5: Predicted UV-Vis Spectral Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~220-240 | High | π → π* |

Note: The data in this table is predictive, based on the typical electronic transitions of substituted pyridines, as specific experimental data for this compound was not available in the searched literature.

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Masses for this compound (C₆H₇BrN₂)

| Isotope Formula | Theoretical m/z |

|---|---|

| C₆H₇⁷⁹BrN₂ | 185.9847 |

Note: This table represents theoretical values. Experimental verification is required.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process not only generates a molecular ion (M⁺) but also induces extensive fragmentation. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint and provides valuable structural information.

Table 2: Plausible Fragment Ions in the EI-MS of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M]⁺ | [C₆H₇BrN₂]⁺ | 186/188 |

| [M-Br]⁺ | [C₆H₇N₂]⁺ | 107 |

| [M-CH₃]⁺ | [C₅H₄BrN₂]⁺ | 171/173 |

Note: This table is predictive. Experimental data is necessary for confirmation.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for this compound. The following sections, therefore, discuss the principles of crystallographic analysis and the types of insights that would be gained from such a study, drawing parallels with structurally related compounds where appropriate.

The way in which molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility.

If a crystal structure of this compound were determined, one would anticipate the presence of several key intermolecular interactions. Hydrogen bonding would likely be a dominant feature, with the amine proton acting as a hydrogen bond donor and the pyridine nitrogen atom of a neighboring molecule acting as an acceptor. This could lead to the formation of dimers or extended chain motifs. Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules could also play a significant role in stabilizing the crystal lattice. Halogen bonding, involving the bromine atom, is another potential interaction that could influence the packing arrangement.

Conformational analysis in the solid state reveals the preferred three-dimensional shape of a molecule in its lowest energy, crystalline form. For this compound, a key conformational feature would be the orientation of the N-methylamino group relative to the pyridine ring.

X-ray diffraction would precisely determine the torsion angles that define this orientation. It would reveal whether the N-methylamino group is planar with the pyridine ring, which would maximize electronic conjugation, or if there is any twisting due to steric hindrance or crystal packing forces. The planarity of the pyridine ring itself and any minor deviations from ideal geometry would also be quantified. This information is fundamental to understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.

Computational Chemistry and Theoretical Investigations of 6 Bromo N Methylpyridin 2 Amine

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties. However, specific DFT studies on 6-bromo-N-methylpyridin-2-amine are not found in the reviewed literature.

Geometric Optimization and Molecular Structure Analysis

A geometric optimization would be the first step in a computational study, providing the most stable three-dimensional conformation of the molecule. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Without published research, these structural parameters for this compound remain undetermined from a theoretical standpoint.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A detailed analysis would describe the distribution and energy levels of these orbitals. Currently, no such analysis has been published for this compound.

Prediction of Reactivity Indices and Quantum Chemical Descriptors

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to predict the global reactivity of a molecule.

Electronegativity and Chemical Potential

These descriptors help in understanding the molecule's ability to attract electrons. Specific values for the electronegativity and chemical potential of this compound have not been reported in computational studies.

Global Hardness and Softness

Global hardness and softness are measures of the molecule's resistance to change in its electron distribution. The absence of HOMO-LUMO energy data precludes the calculation of these values for the title compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of chemical reactions. An MEP map for this compound is not available in the existing literature.

Further theoretical research is necessary to elucidate the computational profile of this compound, which would be invaluable for its potential applications.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and delocalization within a molecule. researchgate.net For molecules containing pyridine (B92270) rings, NBO analysis can reveal important hyperconjugative interactions. researchgate.net This analysis examines the interactions between donor (occupied) and acceptor (unoccupied) orbitals, quantifying the stabilization energy associated with electron delocalization. These interactions, often denoted as n→σ* or π→π*, play a crucial role in determining the molecule's stability and reactivity. researchgate.net The analysis of donor-acceptor orbitals and their second-order perturbation energies provides a quantitative measure of these charge transfer events. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior and accessible conformations of a molecule. For molecules with rotatable bonds, such as the N-methyl group in this compound, these methods can identify the most stable spatial arrangements (conformers) and the energy barriers between them. Conformational analysis helps in understanding how the molecule's shape influences its interactions with other molecules, which is particularly important in the context of biological activity. researchgate.net Studies on similar pyridine derivatives have utilized these methods to understand the stable conformers and their interactions with proteins. researchgate.net

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, providing a theoretical basis for interpreting experimental spectra.

Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.comresearchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. dergipark.org.trresearchgate.net For substituted pyridines, theoretical spectra have shown good correlation with experimental data, aiding in the detailed analysis of their vibrational modes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netchemicalbook.comchemicalbook.com These theoretical calculations, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of the different atoms within the molecule.

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to simulate the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net These simulations can predict the wavelengths of maximum absorption (λmax) and provide information about the nature of the electronic excitations, such as n→π* or π→π* transitions. For related compounds, simulated UV-Vis spectra have been successfully used to interpret experimental observations. researchgate.net

Computational Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govdntb.gov.ua This method is crucial in drug discovery for understanding the binding mode and affinity of a potential drug molecule with its biological target. nih.govmdpi.com For this compound, docking studies could be employed to investigate its potential interactions with various protein active sites. nih.gov These studies provide insights into the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov The binding energy, calculated from docking simulations, gives an estimate of the binding affinity. mdpi.com

Prediction of Binding Modes and Affinities

One of the primary applications of computational chemistry in drug design is the prediction of how a small molecule, or ligand, will bind to a protein and the strength of this interaction. This is typically achieved through molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the active site of a protein and scoring them based on a force field that estimates the binding energy.

For this compound, a typical workflow would involve:

Preparation of the Protein and Ligand: A three-dimensional structure of the target protein is obtained, often from crystallographic data. The structure of this compound is built and its energy is minimized to obtain a stable conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. The program then explores various rotational and translational degrees of freedom of the ligand, generating numerous potential binding poses.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity, typically in kcal/mol. The poses with the lowest (most favorable) scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and, importantly, halogen bonds, that contribute to binding.

Computational calculations can suggest the most tolerant positions for substitutions on the pyridine ring to enhance binding affinity. nih.gov These theoretical studies are crucial for understanding the structure-activity relationships of novel inhibitors. nih.gov

Interactive Data Table: Predicted Binding Affinities of this compound with Hypothetical Kinase Targets

The following is a hypothetical representation of data that could be generated from molecular docking studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Kinase A | -8.5 | Met102, Leu154, Asp167 (Halogen bond with backbone C=O) |

| Kinase B | -7.9 | Phe80, Val88, Glu145 |

| Kinase C | -9.1 | Ile75, Tyr158 (Halogen bond with backbone C=O), Lys92 |

Elucidation of Halogen-Protein Interactions

The bromine atom in this compound is not merely a bulky substituent; it can actively participate in a highly directional, non-covalent interaction known as a halogen bond. nih.govresearchgate.net A halogen bond occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule, such as the oxygen of a carbonyl group or a nitrogen atom in a protein residue. nih.gov

Quantum chemical calculations are essential for characterizing these interactions. substack.comyoutube.com Methods like Density Functional Theory (DFT) can be used to:

Calculate the electrostatic potential surface of the molecule to visualize the σ-hole on the bromine atom.

Determine the geometry of the halogen bond, including the bond length and angle. Optimal halogen bonds are typically linear.

Systematic investigations have shown that halogen bonds can significantly enhance binding affinity, with the strength of the interaction often increasing with the size of the halogen atom (I > Br > Cl > F). researchgate.net These interactions are highly distance and angle-dependent, a feature that can be exploited in rational drug design to achieve high selectivity for a target protein. researchgate.net

Interactive Data Table: Theoretical Parameters of a Halogen Bond between this compound and a Carbonyl Oxygen

The following is a hypothetical representation of data that could be generated from quantum chemical calculations.

| Parameter | Value | Description |

| Halogen Bond Length (Br···O) | 2.9 Å | The distance between the bromine atom and the oxygen atom of the interacting carbonyl group. |

| Halogen Bond Angle (C-Br···O) | 175° | The angle formed by the carbon atom covalently bonded to the bromine, the bromine atom, and the interacting oxygen atom. A value close to 180° indicates a strong, directional interaction. |

| Interaction Energy | -4.2 kcal/mol | The calculated energetic contribution of the halogen bond to the stability of the protein-ligand complex. |

| Electron Density at Bond Critical Point | 0.015 a.u. | A quantum mechanical parameter that provides evidence for the existence of a bond. |

Through these computational and theoretical approaches, a detailed understanding of the molecular interactions of this compound can be developed, providing a rational basis for its optimization as a potential therapeutic agent.

Advanced Applications and Translational Research of 6 Bromo N Methylpyridin 2 Amine

Utility in Organic Synthesis as a Key Intermediate

6-bromo-N-methylpyridin-2-amine and its related isomers serve as pivotal intermediates in organic synthesis. innospk.com The unique structure, featuring a pyridine (B92270) ring substituted with bromine, an amino group, and a methyl group, provides multiple reactive sites for constructing more complex chemical entities. innospk.com The presence of the bromine atom is particularly advantageous as it facilitates a variety of substitution reactions, while the amino group can undergo transformations like alkylation or acylation. innospk.com

The compound is a valuable precursor for synthesizing intricate organic molecules, particularly within the pharmaceutical industry. innospk.com Its structure is leveraged in transition metal-catalyzed reactions, such as palladium-catalyzed Suzuki cross-coupling. This method is instrumental in forming carbon-carbon bonds, enabling the construction of biaryl architectures that are fundamental to many pharmaceutical agents. The reactivity of the bromine atom allows it to serve as a handle for introducing diverse molecular fragments, thereby building complex molecular frameworks. innospk.com

As a pyridine derivative, this compound is an essential building block for a wide range of heterocyclic compounds. innospk.com Heterocyclic scaffolds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. The compound's functional groups enhance its reactivity, making it a cornerstone for developing new heterocyclic systems through various chemical transformations. chemimpex.com Researchers utilize these bromopyridine derivatives to synthesize diverse heterocyclic structures that are crucial for their potential therapeutic properties. chemimpex.com

| Reaction Type | Role of this compound Analogues | Resulting Structure |

| Palladium-Catalyzed Cross-Coupling | Serves as a key substrate where the bromine atom is replaced. | Biaryl architectures, complex substituted pyridines. |

| Nucleophilic Substitution | The bromine atom acts as a leaving group. | Functionalized pyridine derivatives. |

| Acylation/Alkylation | The amino group is modified. | Amides, secondary or tertiary amines. |

Pharmaceutical Development and Drug Discovery

The versatility of this compound and its isomers makes them highly valuable in the realm of pharmaceutical development and drug discovery. Their ability to serve as a scaffold for modification allows for the creation of novel compounds with potential therapeutic effects. innospk.com

This class of compounds serves as an important intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structural properties can be modified to enhance biological activity, making it a key component in the drug discovery process. chemimpex.com Research has utilized these intermediates in the development of novel therapeutic agents, including antimicrobial and anti-inflammatory agents. chemimpex.com Furthermore, derivatives have been explored for their potential in treating neurological disorders due to their ability to interact with specific receptors in the brain. chemimpex.com

The bromopyridine scaffold is integral to the synthesis of specific classes of therapeutic agents.

Diabetes and Obesity: Patent literature reveals that beta-amino acid derivatives incorporating an "N-(5-Bromo-pyridin-2-yl)" moiety act as glucokinase activators and are suitable for the treatment of Type 2 Diabetes and obesity. google.com Additionally, a common strategy in developing treatments for obesity involves the use of bromo-substituted precursors in palladium-catalyzed cross-coupling reactions to synthesize a wide range of analogues targeting inflammatory kinases. nih.gov

AIDS Treatments: The structurally similar compound 2-Amino-6-bromopyridine (B113427) is explicitly used in the synthesis of anti-HIV agents. sigmaaldrich.com The broader class of bromopyridine derivatives serves as a crucial starting material for various anti-HIV compounds. For instance, intermediates like 5-bromo-2-methoxypyridine (B44785) and 2-bromo-3-methylpyridine (B184072) are used to synthesize HIV integrase inhibitors and CXCR4 antagonists, respectively, which are vital in AIDS therapy. nih.govnih.gov

| Therapeutic Area | Role of Bromopyridine Intermediate | Target/Mechanism |

| Diabetes / Obesity | Precursor for N-(5-Bromo-pyridin-2-yl) derivatives. google.com | Glucokinase Activation. google.com |

| AIDS / HIV | Starting material for anti-HIV agents. sigmaaldrich.com | HIV Integrase Inhibition, CXCR4 Antagonism. nih.govnih.gov |

| Neurological Disorders | Intermediate for compounds targeting brain receptors. chemimpex.com | Specific Receptor Interaction. chemimpex.com |

| Inflammation / Infection | Scaffold for antimicrobial and anti-inflammatory drugs. chemimpex.com | Varies by specific agent. |

Applications in Agrochemical Chemistry

Beyond pharmaceuticals, this compound and related compounds have significant applications in the agrochemical sector. innospk.comchemimpex.com They are employed in the formulation and synthesis of various agrochemicals, including herbicides, fungicides, and pesticides, which are essential for crop protection and improving agricultural yield. innospk.comchemimpex.com The pyridine core, functionalized with a bromine atom, allows for precise chemical modifications to create potent and targeted agrochemical agents that can effectively manage weed growth and protect plants from diseases. chemimpex.com

Development of Herbicides and Fungicides

The scaffold of this compound is instrumental in the synthesis of novel agrochemicals. Pyridine derivatives are a well-established class of compounds in the development of pesticides due to their biological activity. The specific arrangement of the bromo, methyl, and amino groups on the pyridine ring allows for diverse chemical modifications to create potent and selective herbicides and fungicides.

Researchers utilize this compound as an intermediate to construct more complex molecules with targeted activity against specific weeds or fungal pathogens. The presence of the bromine atom provides a reactive site for cross-coupling reactions, enabling the attachment of other molecular fragments to build a diverse library of potential agrochemicals. The amino and methyl groups can also be modified to fine-tune the compound's properties, such as solubility, stability, and binding affinity to biological targets in pests.

Studies on related brominated pyridine and pyrimidine (B1678525) structures have demonstrated significant fungicidal activity. For instance, derivatives have been synthesized and tested against a range of plant pathogenic fungi, including Alternaria solani, Botrytis cinerea, and Rhizoctonia solani. The efficacy of these compounds often relates to their ability to disrupt essential biological processes in the target organisms.

Similarly, in herbicide development, the pyridine core is a key feature in several commercial products. By using this compound as a starting material, chemists can design new molecules that mimic the mode of action of existing herbicides or possess entirely new mechanisms, which is crucial for managing the growing issue of herbicide resistance in weeds. For example, novel 6-indazolyl-2-picolinic acids derived from a similar chemical scaffold have shown excellent inhibitory effects on the root growth of various weeds and have exhibited post-emergence herbicidal effects against species like Amaranthus retroflexus. mdpi.com

| Derivative Class | Target Pest/Weed | Efficacy Finding |

| Coumarin Pyrimidine Amines | Rhizoctonia solani | Showed higher inhibitory activity than the positive control diflumetorim, with EC50 values of 11.3 and 13.7 µg/mL. nih.gov |

| N-(thiophen-2-yl) Nicotinamide | Plant Pathogenic Fungi | Compounds demonstrated good to excellent fungicidal activities in bioassays. mdpi.com |

| 6-Indazolyl-2-picolinic Acids | Amaranthus retroflexus, Brassica napus | Exhibited 100% post-emergence herbicidal effect at 250 g/ha and greater root inhibitory activity than picloram (B1677784) at 10 µM. mdpi.com |

Potential in Material Science and Electronic Materials

The electronic properties inherent in the pyridine ring of this compound make it a compound of interest in material science, particularly for the development of organic electronic materials. The pyridine structure can act as an electron acceptor, and its derivatives are widely used in the construction of functional materials for optics and electronics. pipzine-chem.com

A significant area of application is in Organic Light-Emitting Diodes (OLEDs). Pyridine derivatives are valued as high-efficiency luminescent materials and are often incorporated into the charge transport layers of OLED devices. oled-intermediates.com They can be used in both the hole transport layer (HTL) and the electron transport layer (ETL) to improve charge mobility, which is a critical factor for efficient OLED operation, leading to brighter displays and lower power consumption. oled-intermediates.com

The introduction of a bromine atom, as in this compound, can further tune the electronic and optical properties of the final material. Halogen atoms are known to influence the carrier mobility of molecules. Research on pyrene-pyridine integrated systems has shown that a derivative containing a bromophenyl group (Py-Br) can function effectively as a hole-transporting material in OLEDs, achieving good external quantum efficiency (9%) and high luminance with reduced efficiency roll-off. nih.govacs.org The unique electronic properties and coordination ability of the pyridine and amine groups allow the compound to form stable complexes with metal ions, which can be used to prepare materials with specialized optical and electrical properties like luminescent materials and conductive polymers. pipzine-chem.com

| Application Area | Role of Pyridine Derivative | Performance Enhancement |

| Organic Light-Emitting Diodes (OLEDs) | Hole Transport Layer (HTL) Material | A bromophenyl-pyridine derivative (Py-Br) showed an external quantum efficiency (EQE) of 9% and a maximum luminance of 17,300 cd/m². nih.govacs.org |

| OLED Charge Transport Layers | Component of HTL and ETL | Improves charge mobility, leading to better device performance and lower power consumption. oled-intermediates.com |

| Functional Materials | Precursor for Luminescent Materials | The pyridine ring's electronic properties and coordination ability are leveraged to create materials with special optical and electrical characteristics. pipzine-chem.com |

Corrosion Inhibition Properties and Mechanisms

Derivatives of aminopyridine have been extensively studied as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. carta-evidence.orgresearchgate.net The inhibiting action of these organic compounds is primarily due to their adsorption onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. bohrium.com

The mechanism of corrosion inhibition by molecules like this compound involves the interaction of the compound's functional groups with the metal surface. The pyridine ring, with its π-electrons, and the nitrogen atom of the amino group, with its lone pair of electrons, are key to this process. These features allow the molecule to adsorb onto the metal surface through a process of chemisorption. This involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond.

This adsorption process forms a compact organic film that blocks the active sites on the metal where corrosion (both anodic dissolution of metal and cathodic hydrogen evolution) would typically occur. mdpi.com The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. Studies on various 2-aminopyridine (B139424) derivatives have shown high inhibition efficiencies, with one study reporting an efficiency of 97.45% for a derivative on carbon steel in a sulfuric acid solution. carta-evidence.org The adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. carta-evidence.orgresearchgate.netbohrium.com Quantum chemical calculations have further supported these experimental findings, showing that the structural characteristics of the inhibitor molecules are crucial to their effectiveness. carta-evidence.org

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |

| 2-aminopyridine derivatives | Carbon Steel | 0.5 M H₂SO₄ | 97.45 | Adsorption follows Langmuir isotherm, formation of a protective film. carta-evidence.orgresearchgate.net |

| Imidazol-pyridine derivative | Mild Steel | 1 M HCl | 97.4 | Adsorption follows Langmuir isotherm, acts as a cathodic inhibitor. researchgate.net |

| Pyridine amide derivatives | Platinum (111) surface | N/A (Theoretical) | N/A | Chemical adsorption via C-Pt and N-Pt bond formation. mdpi.com |

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future of synthesizing 6-bromo-N-methylpyridin-2-amine and its derivatives will likely focus on the development of more efficient, cost-effective, and environmentally benign methodologies. While classical methods for the synthesis of aminopyridines are established, emerging strategies aim to improve yield, reduce waste, and allow for greater molecular diversity.

One promising avenue is the advancement of multicomponent one-pot reactions. These reactions, which combine multiple reactants in a single vessel to form a complex product, offer significant advantages in terms of operational simplicity and reduced purification steps. nih.govresearchgate.net The development of novel catalyst systems, particularly those based on transition metals, is also a key area of research. For instance, copper-catalyzed amination reactions have shown efficiency in the synthesis of amino-pyridine derivatives and could be further optimized for the specific synthesis of this compound. rsc.org

Furthermore, the exploration of solvent-free reaction conditions and microwave-assisted synthesis represents a move towards greener chemistry. nih.gov These techniques can lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents. The development of modular synthetic routes, where different substituents can be easily introduced, will be crucial for creating libraries of this compound derivatives for screening in various applications. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity | Design of novel one-pot procedures for diverse aminopyridines. nih.govresearchgate.net |

| Advanced Catalysis | Higher yields, milder reaction conditions, improved selectivity | Development of novel copper or palladium-based catalyst systems. rsc.org |

| Green Chemistry Methods | Reduced environmental impact, shorter reaction times | Exploration of solvent-free and microwave-assisted synthesis. nih.gov |

| Modular Synthesis | Facile generation of compound libraries for screening | Creation of flexible synthetic pathways for diverse functionalization. nih.gov |

Comprehensive Mechanistic Studies of Biological Activities and Off-Target Effects

While the biological activities of various aminopyridine derivatives have been explored, a deep mechanistic understanding of how this compound interacts with biological systems is a critical area for future research. The presence of the bromine atom and the N-methyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

Future studies should focus on identifying specific biological targets of this compound. This involves screening the compound against a wide range of receptors, enzymes, and ion channels to elucidate its primary mechanism of action. For instance, aminopyridines are known to interact with various enzymes and receptors, and the specific substitutions on this compound will dictate its binding affinity and selectivity. researchgate.net

A crucial aspect of this research will be the investigation of potential off-target effects. Understanding the unintended interactions of a compound is essential for assessing its safety profile and predicting potential side effects. nih.gov Techniques such as proteomics and genomics can be employed to identify proteins and pathways that are affected by the compound, providing a comprehensive view of its cellular impact. The study of structure-activity relationships (SAR) will also be vital in understanding how modifications to the this compound scaffold affect its biological activity and selectivity. researchgate.net

Exploration of New Application Areas and Material Properties

The unique electronic and structural features of this compound make it a candidate for applications beyond the traditional biomedical field, particularly in materials science. The pyridine (B92270) ring, with its electron-donating and coordinating properties, can be exploited in the design of novel functional materials. pipzine-chem.com

A significant area of future research is the development of optoelectronic materials. Functionalized pyridine and pyrimidine (B1678525) derivatives have shown promise in applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net The bromine atom on the pyridine ring of this compound provides a reactive handle for further functionalization, allowing for the tuning of its photophysical properties. Investigations into the synthesis of π-extended conjugated systems incorporating this scaffold could lead to materials with tailored absorption and emission spectra. researchgate.netchemrxiv.org

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the creation of novel coordination complexes and polymers. nih.gov These materials could exhibit interesting magnetic, catalytic, or sensing properties. The exploration of how the electronic properties of this compound can be modulated through derivatization will be key to unlocking its potential in these new application areas. beilstein-journals.orgrsc.org

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern chemical research and will play a pivotal role in the future development of this compound derivatives. These methods allow for the rational design of new compounds with desired properties and the optimization of lead candidates, thereby reducing the time and cost associated with experimental work.

Future research will likely involve the use of quantum computational studies to understand the structural and electronic properties of this compound and its analogues. researchgate.net Techniques like Density Functional Theory (DFT) can provide insights into molecular geometry, electronic distribution, and spectroscopic properties, which are crucial for predicting reactivity and designing new materials. researchgate.net

In the context of drug discovery, molecular docking studies can be employed to predict the binding modes of this compound derivatives with specific biological targets. researchgate.netnih.gov This allows for the in-silico screening of large compound libraries and the identification of promising candidates for further experimental investigation. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, providing valuable guidance for lead optimization. nih.gov These computational approaches will be instrumental in designing novel inhibitors and therapeutic agents based on the this compound scaffold. nih.gov

| Computational Technique | Application in Research | Expected Outcome |

| Quantum Chemistry (DFT) | Elucidation of electronic and structural properties. | Prediction of reactivity and spectroscopic characteristics. researchgate.net |

| Molecular Docking | Prediction of binding interactions with biological targets. | Identification of potential drug candidates and their binding modes. researchgate.netnih.gov |

| QSAR Modeling | Correlation of chemical structure with biological activity. | Guidance for the rational design and optimization of lead compounds. nih.gov |

Collaborative and Interdisciplinary Research Initiatives

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary approach to research. The complexity of modern scientific challenges, from developing new therapeutics to creating advanced materials, requires expertise from various fields.

Future progress will depend on fostering collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, materials scientists, and computational chemists. Synthetic chemists can focus on developing novel and efficient synthetic routes, while medicinal chemists and pharmacologists can investigate the biological activities and mechanisms of action. ajoch.org Materials scientists can explore the potential of this compound in novel devices and functional materials, and computational chemists can provide theoretical insights to guide experimental efforts. pipzine-chem.com

Such interdisciplinary initiatives can accelerate the pace of discovery and innovation. For example, a project aimed at developing a new therapeutic agent would benefit from a team that can handle everything from initial compound design and synthesis to preclinical evaluation. Similarly, the development of a new optoelectronic material would require the combined expertise of chemists for synthesis and physicists and engineers for device fabrication and characterization. The establishment of research consortia and partnerships between academic institutions and industry will be crucial for translating fundamental research into practical applications.

常见问题

Q. Basic

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 6.5–8.0 ppm) and methyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 201.06 g/mol) and detects isotopic patterns for bromine (1:1 ratio for Br/Br) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

Advanced

The bromine atom at the para position to the amine group enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh)/SPhos catalysts facilitate aryl-aryl bond formation, as seen in related pyridines (). Bromine’s electronegativity also directs regioselectivity in nucleophilic aromatic substitution, favoring reactions at the 6-position. However, steric hindrance from the methyl group may require tailored ligands (e.g., Xantphos) to improve catalytic turnover .

What are the challenges in scaling up the synthesis of this compound while maintaining high regioselectivity?

Advanced

Scale-up challenges include:

- Regioselectivity Control : Competing bromination at adjacent positions can occur; using directing groups (e.g., Boc-protected amines) or flow chemistry improves selectivity .

- Purification : Chromatography becomes impractical at large scales. Alternatives include crystallization from ethanol/water mixtures or distillation under reduced pressure.

- Exothermic Reactions : Bromination steps may require temperature-controlled reactors to prevent runaway reactions .

How can researchers address discrepancies in reported synthetic yields for this compound?

Advanced

Yield inconsistencies often stem from:

- Reagent Quality : Impure starting materials (e.g., <98% 2-amino-6-bromopyridine) reduce efficiency. Use of anhydrous solvents and freshly distilled bases (e.g., KCO) is critical .

- Catalyst Degradation : Pd catalysts may oxidize; employing glovebox techniques or stabilizers (e.g., BHT) preserves activity .

- Analytical Variability : Standardize purity assays (e.g., NMR integration vs. HPLC area%) to ensure consistency .

What role does solvent choice play in the catalytic efficiency of reactions involving this compound?

Advanced

Solvents impact reaction kinetics and catalyst stability:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity but may decompose at high temperatures.

- Ethereal Solvents (THF, Dioxane) : Favor Pd-mediated couplings by stabilizing intermediates but require inert atmospheres .

- Green Solvents (EtOH/HO) : Reduce environmental impact but may lower yields due to poor substrate solubility .